

# Application Notes and Protocols: Combining HA130 Hemoperfusion with Hemodialysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | HA130     |           |
| Cat. No.:            | B10762147 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the combined therapeutic use of the Jafron **HA130** hemoperfusion cartridge with standard hemodialysis (HD) or hemodiafiltration (HDF). This combination therapy, often referred to as hemodialysis combined with hemoperfusion (HD+HP), is designed to enhance the removal of a broad spectrum of uremic toxins, particularly middle-to-large molecular weight toxins and protein-bound uremic toxins (PBUTs) that are not efficiently cleared by conventional dialysis methods alone.[1][2][3][4]

The **HA130** cartridge contains neutral, macroporous polystyrene-divinylbenzene resin beads with a biocompatible coating.[5] This design facilitates the adsorption of various uremic toxins, including  $\beta$ 2-microglobulin ( $\beta$ 2M), parathyroid hormone (PTH), inflammatory cytokines, and PBUTs like indoxyl sulfate (IS) and p-cresyl sulfate (PCS). By integrating the **HA130** cartridge into the extracorporeal circuit before the dialyzer, this combined therapy offers a synergistic approach to blood purification, aiming to improve clinical outcomes and quality of life for patients with end-stage renal disease (ESRD).

## **Principle of Combined Therapy**

Standard hemodialysis primarily removes small, water-soluble uremic toxins through diffusion and convection. However, its efficacy in clearing larger molecules and protein-bound toxins is limited. Hemoperfusion with the **HA130** cartridge operates on the principle of adsorption, where toxins in the blood bind directly to the surface of the resin beads within the cartridge.



When combined, the patient's blood first passes through the **HA130** cartridge for the removal of larger and protein-bound toxins via adsorption. Subsequently, the blood flows through the hemodialyzer, where small molecules, excess electrolytes, and fluid are removed through conventional dialysis mechanisms. This sequential process enhances the overall toxin removal spectrum.

## **Key Applications and Clinical Benefits**

The combination of **HA130** hemoperfusion with hemodialysis has been investigated for various clinical applications in patients with ESRD, demonstrating several benefits:

- Enhanced Toxin Removal: Significantly improves the clearance of middle molecules like β2M and PTH, and PBUTs such as IS and PCS, compared to hemodialysis or hemodiafiltration alone.
- Improvement of Uremic Symptoms: Correlates with notable improvements in clinical symptoms such as uremic pruritus and sleep disorders.
- Reduction of Inflammation: Effectively lowers levels of inflammatory mediators.
- Management of Complications: May aid in managing long-term dialysis complications, including dialysis-related amyloidosis and refractory hypertension.

## **Quantitative Data Summary**

The following tables summarize quantitative data from various studies on the efficacy of combining **HA130** with hemodialysis.

Table 1: Toxin Reduction Ratios (%) in a Single Session



| Uremic Toxin              | HA130 +<br>Hemodialysis/Hem<br>odiafiltration | Hemodialysis/Hem<br>odiafiltration Alone | Reference |
|---------------------------|-----------------------------------------------|------------------------------------------|-----------|
| Indoxyl Sulfate (IS)      | 46.9                                          | 31.8                                     |           |
| p-Cresyl Sulfate<br>(PCS) | 44.6                                          | 31.4                                     |           |
| Carboxymethyllysine (CML) | 64.7                                          | 39.3                                     |           |
| β2-Microglobulin<br>(β2M) | Significantly Increased                       | Baseline                                 |           |
| Myoglobin                 | Increased by 12%<br>(with LFHD)               | Baseline                                 |           |

LFHD: Low-Flux Hemodialysis

Table 2: Recommended Treatment Frequencies for Specific Conditions

| Clinical Indication                                          | Recommended HA130 +<br>HD Frequency                       | Reference |
|--------------------------------------------------------------|-----------------------------------------------------------|-----------|
| Severe Hyper β2-MG (>30 mg/L) / Dialysis-Related Amyloidosis | 1-3 times per week                                        |           |
| Uremic Pruritus                                              | Once a week                                               | _         |
| Severe Uremia-Related Sleep<br>Disorders (PSQI ≥10)          | Once a week or once every two weeks                       |           |
| Restless Legs Syndrome                                       | Once a week                                               | _         |
| Long-term dialysis patients with complications               | Intensive: 4 times/month;<br>Maintenance: 1-2 times/month |           |

PSQI: Pittsburgh Sleep Quality Index



## **Experimental and Clinical Protocols Materials**

- Standard hemodialysis machine and consumables
- Jafron HA130 disposable hemoperfusion cartridge
- Appropriate hemodialyzer (e.g., low-flux or high-flux)
- Heparin (e.g., 12,500 U)
- Sterile 5 mL syringe
- · Extracorporeal blood circuit tubing

## **Pre-Treatment Preparation of HA130 Cartridge**

This priming procedure should be performed according to the manufacturer's instructions and established clinical guidelines.

- Heparinization: Unscrew one cap of the HA130 cartridge. Using a 5 mL syringe without a needle, inject 12,500 U of heparin into the cartridge.
- Mixing: Recap the cartridge. Gently shake and rotate it 180° ten times to ensure the heparin is fully mixed with the adsorbent resin.
- Incubation: Let the cartridge rest statically for 20-30 minutes.

## **Extracorporeal Circuit Setup**

The **HA130** cartridge is integrated into the extracorporeal circuit in series, positioned before the hemodialyzer.





#### Click to download full resolution via product page

Diagram 1: Extracorporeal circuit for combined HA130 and hemodialysis.

#### **Treatment Protocol**

- Priming the Circuit: Prime the entire extracorporeal circuit, including the **HA130** cartridge and the hemodialyzer, with sterile saline as per standard hemodialysis procedures.
- Patient Connection: Connect the patient to the circuit via their vascular access.
- Initiation of Treatment: Start the blood pump. The treatment parameters can be set as
  follows, based on published studies, but should be individualized to the patient's clinical
  condition.
  - Phase 1 (Hemoperfusion + Hemodialysis):
    - Duration: The first 2 hours of the total treatment time.
    - Blood Flow Rate (Qb): Maintain between 200-250 mL/min.
  - Phase 2 (Hemodialysis alone):
    - Duration: The remaining 2 hours of the treatment session.
    - Procedure: After the initial 2 hours, the HA130 cartridge may be bypassed or removed from the circuit, and standard hemodialysis continues.
    - Blood Flow Rate (Qb): Can be increased to 200-300 mL/min.
- Dialysate Flow Rate (Qd): A dialysate flow rate of 500-700 mL/min is typically used.



- Anticoagulation: Systemic anticoagulation with heparin is maintained throughout the session as per standard hemodialysis protocols.
- Monitoring: Monitor the patient's vital signs and the pressures within the extracorporeal circuit throughout the treatment.
- Termination of Treatment: At the end of the session, disconnect the patient and follow standard procedures for post-dialysis care.

## **Logical Workflow and Toxin Removal Mechanism**

The following diagrams illustrate the logical workflow of the combined therapy and the mechanism of toxin removal.



#### Combined HA130 + Hemodialysis Protocol



Click to download full resolution via product page

Diagram 2: Step-by-step experimental workflow for the combined therapy.





Click to download full resolution via product page

Diagram 3: Mechanism of enhanced uremic toxin removal.

### Conclusion

The combination of **HA130** hemoperfusion with hemodialysis represents a significant advancement in extracorporeal blood purification. By leveraging the distinct mechanisms of adsorption and dialysis, this therapy provides a more comprehensive removal of uremic toxins than is achievable with conventional methods alone. The protocols outlined in these notes are based on current clinical evidence and are intended to guide researchers and clinicians in the application of this promising therapeutic strategy for improving the health and quality of life of patients with end-stage renal disease. Individual patient needs and institutional protocols should always be taken into consideration when implementing this therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Comparative Efficacy of pHA130 Haemoadsorption Combined with Haemodialysis Versus
   Online Haemodiafiltration in Removing Protein-Bound and Middle-Molecular-Weight Uraemic
   Toxins: A Randomized Controlled Trial [mdpi.com]
- 2. jafroninternational.com [jafroninternational.com]



- 3. HA130- Improve the quality of life for dialysis patients\_News Center\_Media & Events\_Health Technology For A Better Life | Jafron [jafroninternational.com]
- 4. researchgate.net [researchgate.net]
- 5. nefro.cl [nefro.cl]
- To cite this document: BenchChem. [Application Notes and Protocols: Combining HA130 Hemoperfusion with Hemodialysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10762147#protocol-for-combining-ha130-with-hemodialysis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com